2-(Pyrrolidin-3-yl)benzonitrile hydrochloride, with the chemical formula CHClN and a molecular weight of 208.69 g/mol, is a compound that features a pyrrolidine ring attached to a benzonitrile moiety. This compound is classified under the category of organic compounds and is notable for its potential applications in medicinal chemistry and drug discovery. The compound's IUPAC name is 2-pyrrolidin-3-ylbenzonitrile; hydrochloride, and it has a CAS number of 1203685-82-8.
The synthesis of 2-(pyrrolidin-3-yl)benzonitrile hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the benzonitrile group. A common synthetic route includes:
For industrial production, techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability. This method allows for better control over reaction conditions, leading to higher yields and purity.
The molecular structure of 2-(pyrrolidin-3-yl)benzonitrile hydrochloride consists of a pyrrolidine ring connected to a benzonitrile group. The structure can be represented using various chemical notations:
The compound's purity is typically reported at 95%, indicating a high degree of refinement suitable for research applications.
2-(Pyrrolidin-3-yl)benzonitrile hydrochloride can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance, oxidation reactions may yield different products based on the oxidizing agent used, while substitution reactions may depend on the presence of suitable electrophiles or nucleophiles.
The mechanism of action for 2-(pyrrolidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, particularly enzymes and receptors. The flexibility of the pyrrolidine ring allows it to modulate the activity of these targets effectively. This property makes it a valuable scaffold in drug design, particularly for developing inhibitors or modulators in biological systems .
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 208.69 g/mol |
Purity | 95% |
CAS Number | 1203685-82-8 |
The compound exhibits typical properties associated with pyrrolidine derivatives, including solubility in organic solvents and potential reactivity under various chemical conditions. Its structural characteristics contribute to its biological activity and interactions within biochemical pathways .
2-(Pyrrolidin-3-yl)benzonitrile hydrochloride has several significant applications in scientific research:
The strategic fusion of pyrrolidine and benzonitrile moieties creates a three-dimensionally diverse pharmacophore with enhanced vectorality for target engagement. This hybrid scaffold exploits pyrrolidine’s saturated ring system, which provides significant sp³-character, chiral discriminators, and conformational flexibility through pseudorotation—properties critical for optimizing binding specificity and ADME profiles [2]. The benzonitrile component contributes directional polarity, π-stacking capability, and metabolic stability, enabling precise spatial orientation within target binding pockets.
Multi-component reactions (MCRs) offer efficient single-vessel synthesis of the pyrrolidine-benzonitrile core, minimizing purification steps while maximizing atom economy. A representative route involves:
Table 1: MCR Optimization for 2-(Pyrrolidin-3-yl)benzonitrile Analogues
Reaction Step | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Amidoxime formation | NH₂OH·HCl, EtOH, reflux | >95 | Near-quantitative conversion |
Proline coupling | Boc-L-hydroxyproline, HBTU, DIPEA, DMF | 60–75 | Chiral integrity preservation |
Azide reduction | NH₄Cl/Zn powder, THF/H₂O | 80–92 | Chemoselective amine generation |
Final assembly | Aryl halide, Pd₂(dba)₃, XantPhos, Cs₂CO₃ | 45–65 | Tolerant to diverse benzonitrile substituents |
This approach enables rapid diversification at both the pyrrolidine N1-position and benzonitrile aryl ring [4] [10].
Solid-phase synthesis accelerates the exploration of structure-activity relationships by enabling parallel synthesis and automated purification. Key implementations include:
This method achieves >50 analogs/week with >90% purity (HPLC-MS), crucially supporting lead optimization campaigns [1] [8].
Pyrrolidine substitution dictates conformational rigidity, basicity, and hydrogen-bonding capacity, profoundly modulating target engagement:
Table 2: Pyrrolidine Substituent Effects on Pharmacological Profiles
Substituent Position | Modification | GPBAR1 EC₅₀ (nM) | Log D₇.₄ | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|
N1 | H | 450 | 0.9 | 12 |
N1 | Methyl | 720 | 1.4 | 38 |
N1 | 4-CF₃-benzyl | 120 | 2.1 | 45 |
C3 | (R)-OH | 380 | 0.5 | 9 |
C3 | (S)-OH | 2100 | 0.5 | 8 |
C4 | F | 890 | 1.2 | 52 |
Benzonitrile’s vectorality and electronic properties fine-tune target selectivity:
CNS-targeted analogs require exquisite optimization of desolvation energy and passive diffusion:
Pyrrolidine’s intrinsic properties (PSA ∼16 Ų, Log P 0.46) provide an ideal starting point, requiring only minor adjustments to achieve CNS-optimized space [2].
Strategic molecular editing curtails cytochrome P450-mediated degradation:
These modifications yield analogs with human hepatocyte clearance <8 mL/min/kg and no CYP3A4 time-dependent inhibition (IC₅₀ > 50 μM) [1] [9].
Table 3: Optimized Physicochemical and Metabolic Properties
Parameter | Initial Lead | Optimized Analog | Improvement Factor |
---|---|---|---|
Log D₇.₄ | 0.9 | 2.3 | 2.5x |
PSA (Ų) | 84 | 68 | 19% reduction |
CYP3A4 t₁/₂ (min) | 12 | 45 | 3.8x |
Aqueous solubility (μM) | 8 | 120 | 15x |
P-gp efflux ratio | 8.5 | 2.1 | 4x reduction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1